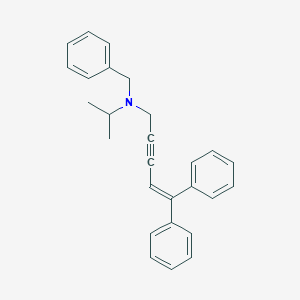
N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine, also known as compound X, is a chemical compound that is widely used in scientific research. It is a member of the family of compounds known as alkynes, which are characterized by a triple bond between two carbon atoms. Compound X has been shown to have a number of interesting properties, including the ability to bind to certain receptors in the brain and modulate their activity. In
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. By binding to this receptor, N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X may alter these processes and produce its physiological effects.
Biochemical and physiological effects:
Compound X has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the alteration of lipid metabolism. It has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X in lab experiments is its specificity for the sigma-1 receptor, which allows researchers to study the function of this receptor in isolation. However, one limitation of using N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X is its relatively low potency, which may require the use of high concentrations of the N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine in experiments. Additionally, the synthesis of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X can be time-consuming and requires specialized equipment and expertise.
Direcciones Futuras
There are a number of future directions for research on N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X, including the development of more potent analogs of the N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine, the investigation of its effects on other physiological processes, and the exploration of its potential therapeutic applications in humans. Additionally, the mechanism of action of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X and its interaction with the sigma-1 receptor are areas of ongoing research that may yield new insights into the function of this important receptor.
Métodos De Síntesis
The synthesis of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X involves a multi-step process that begins with the reaction of benzyl chloride with isopropylamine to form N-benzyl-N-isopropylamine. This intermediate is then reacted with 5,5-diphenyl-4-penten-2-yne in the presence of a palladium catalyst to form N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been used extensively in scientific research to study the function of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, mood regulation, and neuroprotection. By modulating the activity of this receptor, N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X has been shown to have potential therapeutic applications for a variety of conditions, including depression, anxiety, and neuropathic pain.
Propiedades
Fórmula molecular |
C27H27N |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
N-benzyl-5,5-diphenyl-N-propan-2-ylpent-4-en-2-yn-1-amine |
InChI |
InChI=1S/C27H27N/c1-23(2)28(22-24-14-6-3-7-15-24)21-13-12-20-27(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h3-11,14-20,23H,21-22H2,1-2H3 |
Clave InChI |
RRXDNATUMLWSDD-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC#CC=C(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
CC(C)N(CC#CC=C(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286541.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B286542.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide](/img/structure/B286544.png)
![N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286545.png)
![N-[cyclopentyl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286548.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286550.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B286552.png)
![N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide](/img/structure/B286553.png)
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286557.png)
![2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286558.png)
![2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide](/img/structure/B286559.png)